

In-Depth Technical Guide: 3-Ethylaniline and its Deuterated Analog, 3-Ethylaniline-d5

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Compound of Interest		
Compound Name:	3-Ethylaniline-d5	
Cat. No.:	B15140738	Get Quote

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on 3-Ethylaniline and its deuterated form, **3-Ethylaniline-d5**. This document covers key chemical data, experimental protocols for synthesis, and insights into its application in drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors.

Chemical and Physical Data

While a specific commercial source and CAS number for **3-Ethylaniline-d5** were not identified, this guide provides data for the parent compound, 3-Ethylaniline, and calculated values for its d5 isotopologue, assuming deuteration on the aromatic ring. This is a common labeling pattern for internal standards in metabolic studies. Aniline-2,3,4,5,6-d5 is a commercially available compound, suggesting that deuteration of the aniline ring is a feasible strategy.[1]



Property	3-Ethylaniline	3-Ethylaniline-d5 (projected)
CAS Number	587-02-0[2][3][4][5]	Not available
Molecular Formula	C ₈ H ₁₁ N[2][3][5]	C ₈ H ₆ D ₅ N
Molecular Weight	121.18 g/mol [2][3][4][5]	~126.21 g/mol
IUPAC Name	3-ethylaniline[5]	3-ethylaniline-2,4,5,6-d5 (assuming deuteration on the ring)
Synonyms	m-Ethylaniline, 3- Ethylbenzenamine[3][5]	m-Ethylaniline-d5

Experimental Protocols Synthesis of 3-Ethylaniline from Benzene

The synthesis of 3-Ethylaniline from benzene is a multi-step process involving several key organic reactions.[6][7][8][9]

Step 1: Friedel-Crafts Acylation Benzene is first acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form acetophenone.

- Reagents: Benzene, Acetyl chloride (CH3COCI), Aluminum chloride (AlCl3)
- Procedure:
 - To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add acetyl chloride dropwise at 0 °C.
 - Add benzene to the mixture and allow the reaction to warm to room temperature.
 - Stir for several hours until the reaction is complete (monitored by TLC).
 - Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

Foundational & Exploratory





 Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetophenone.

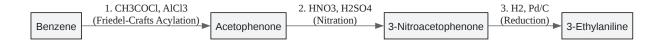
Step 2: Nitration Acetophenone is then nitrated to introduce a nitro group at the meta position, yielding 3-nitroacetophenone.

- Reagents: Acetophenone, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
- Procedure:
 - Add acetophenone to a cooled mixture of concentrated nitric acid and sulfuric acid at 0 °C.
 - Maintain the temperature while stirring for a few hours.
 - Pour the reaction mixture onto crushed ice to precipitate the product.
 - Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 3nitroacetophenone.

Step 3: Reduction The final step involves the reduction of both the nitro and keto groups of 3-nitroacetophenone to an amino and an ethyl group, respectively, to yield 3-ethylaniline.

- Reagents: 3-nitroacetophenone, Palladium on carbon (Pd/C), Hydrogen gas (H₂) or a hydrogen donor.
- Procedure:
 - Dissolve 3-nitroacetophenone in a suitable solvent like ethanol.
 - Add a catalytic amount of 10% Pd/C.
 - Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
 - After the reaction is complete, filter the catalyst and concentrate the solvent to obtain 3ethylaniline.





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Synthetic pathway for 3-Ethylaniline from Benzene.

Proposed Deuteration of 3-Ethylaniline

A general and cost-effective method for the regioselective deuteration of anilines involves the use of deuterium oxide (D₂O) and an acid catalyst.[10] This method can be adapted for the synthesis of **3-Ethylaniline-d5**.

- Reagents: 3-Ethylaniline, Deuterium oxide (D₂O), Concentrated Hydrochloric acid (HCl)
- Procedure:
 - In a sealed vessel, dissolve 3-Ethylaniline in D₂O.
 - Add one equivalent of concentrated HCI.
 - Heat the mixture under microwave irradiation or conventional heating. The reaction time and temperature will need to be optimized.
 - After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃).
 - Extract the product with an organic solvent (e.g., diethyl ether).
 - Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 3-Ethylaniline-d5. The degree of deuteration should be confirmed by mass spectrometry and NMR.

Application in Drug Development: Carbonic Anhydrase Inhibition

Recent research has highlighted the potential of 3-ethylaniline derivatives as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various diseases, including cancer.[11]



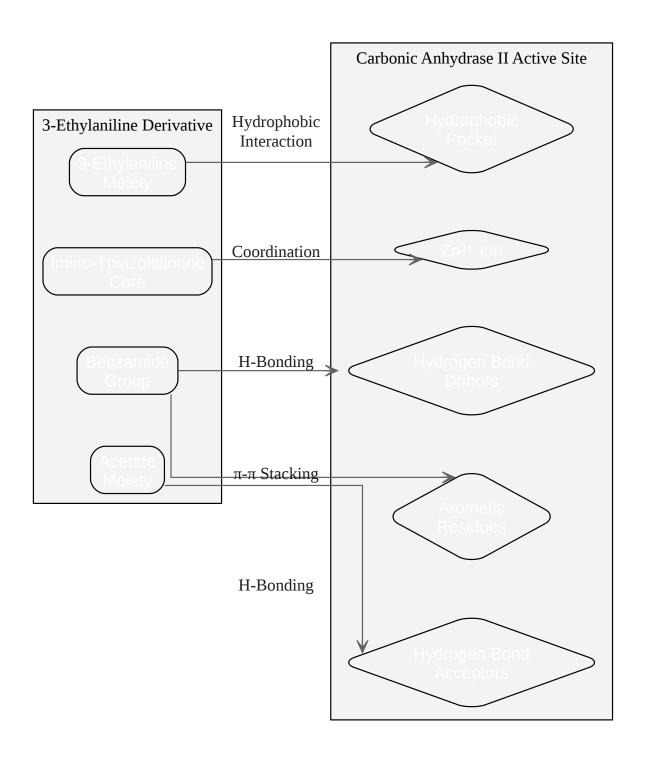




[12][13] A study on 3-ethylaniline hybrid imino-thiazolidinones demonstrated that these compounds can act as potent CA-II inhibitors.[11][12]

The inhibitory mechanism involves the interaction of the compound with the zinc ion in the active site of the enzyme.[13] Pharmacophore modeling has been used to identify the key structural features required for potent inhibition.[11][12]





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Pharmacophore model for 3-Ethylaniline derivatives as CA-II inhibitors.



The development of a pharmacophore model for these inhibitors revealed several key features essential for their activity. These include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.[14] The 3-ethylphenyl group serves as a lipophilic component that can engage in hydrophobic interactions within the active site of the enzyme.[11] This understanding of the structure-activity relationship can guide the design of more potent and selective CA-II inhibitors for therapeutic applications.

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